molecular formula C20H15N3O4 B5185404 2-(benzoylamino)-N-(4-nitrophenyl)benzamide

2-(benzoylamino)-N-(4-nitrophenyl)benzamide

Cat. No. B5185404
M. Wt: 361.3 g/mol
InChI Key: DQZDRTUZGQKYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-(4-nitrophenyl)benzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are involved in many physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their overexpression has been linked to several pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors, such as BB-94, has been of great interest in the scientific community.

Mechanism of Action

2-(benzoylamino)-N-(4-nitrophenyl)benzamide inhibits MMPs by binding to their active site and preventing the cleavage of extracellular matrix proteins. MMPs are zinc-dependent enzymes, and 2-(benzoylamino)-N-(4-nitrophenyl)benzamide chelates the zinc ion at the active site, thereby blocking the enzyme's activity. 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to be a broad-spectrum MMP inhibitor, targeting several MMP isoforms, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
The inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several biochemical and physiological effects. In cancer cells, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce cell migration and invasion, increase apoptosis, and inhibit angiogenesis. In addition, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce inflammation and fibrosis in animal models of arthritis and liver fibrosis. However, the inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can also have adverse effects, such as impaired wound healing and tissue remodeling, which should be taken into consideration when using this compound in therapeutic applications.

Advantages and Limitations for Lab Experiments

2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, such as its potency and broad-spectrum activity against MMPs. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide is commercially available and can be easily synthesized in the lab. However, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can inhibit other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. One direction is the development of more potent and selective MMP inhibitors, which can overcome the limitations of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. Another direction is the investigation of the role of MMPs in other pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Moreover, the combination of MMP inhibitors with other therapies, such as immunotherapy and targeted therapy, can enhance their efficacy and reduce their adverse effects. Finally, the use of MMP inhibitors as diagnostic tools, such as imaging agents, can provide a non-invasive method for the detection of MMP activity in vivo.

Synthesis Methods

The synthesis of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide involves several steps, starting from the reaction of 4-nitroaniline with benzoyl chloride to obtain 4-nitrobenzamide. This intermediate is then reacted with 2-aminobenzophenone in the presence of sodium hydride and dimethylformamide to yield 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be achieved by recrystallization from ethanol.

Scientific Research Applications

2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. MMPs are known to be involved in tumor invasion and metastasis, and their inhibition by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce tumor growth and angiogenesis in animal models. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-benzamido-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZDRTUZGQKYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6084788

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